molecular formula C12H19N3O B7500768 N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide

N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide

Cat. No. B7500768
M. Wt: 221.30 g/mol
InChI Key: YLOFWGBOUAMIHX-UHFFFAOYSA-N
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Description

N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide, commonly known as CHM-3, is a chemical compound that belongs to the class of pyrazole derivatives. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular signaling pathways. CHM-3 has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders.

Mechanism of Action

The mechanism of action of CHM-3 involves the inhibition of the N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide enzyme, which plays a crucial role in various cellular signaling pathways. N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide is involved in the regulation of cell growth, proliferation, differentiation, and apoptosis. By inhibiting N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide, CHM-3 can disrupt these pathways and induce cell cycle arrest and apoptosis in cancer cells. Additionally, CHM-3 can activate the AMPK pathway, which plays a crucial role in energy metabolism and glucose uptake in skeletal muscle cells.
Biochemical and Physiological Effects
CHM-3 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the improvement of insulin sensitivity and glucose uptake in skeletal muscle cells, and the protection against ischemic brain injury. CHM-3 has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using CHM-3 in lab experiments include its high potency and selectivity for N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide inhibition, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential therapeutic applications in various diseases. However, there are also some limitations to using CHM-3 in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on CHM-3, including:
1. Further studies on its potential therapeutic applications in cancer, diabetes, and neurological disorders.
2. Development of novel analogs of CHM-3 with improved potency and selectivity for N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide inhibition.
3. Studies on the optimal dosage and administration of CHM-3 in different diseases.
4. Investigation of the potential side effects and toxicity of CHM-3 in preclinical and clinical studies.
5. Studies on the mechanism of action of CHM-3 in different cellular signaling pathways.
In conclusion, CHM-3 is a potent and selective inhibitor of the N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide enzyme with potential therapeutic applications in various diseases. Its mechanism of action involves the disruption of cellular signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells, and the activation of the AMPK pathway, leading to improved insulin sensitivity and glucose uptake in skeletal muscle cells. While there are some limitations to using CHM-3 in lab experiments, its potential as a therapeutic agent warrants further research in the future.

Synthesis Methods

The synthesis of CHM-3 involves a multi-step process that starts with the reaction of 3,5-dimethylpyrazole with cyclohexylmethyl bromide in the presence of a base to yield 2-(cyclohexylmethyl)pyrazole-3-carboxylic acid. The carboxylic acid is then converted into the corresponding amide using acetic anhydride and a catalyst. The final step involves the selective deprotection of the carboxamide group using trifluoroacetic acid to yield CHM-3 in high yield and purity.

Scientific Research Applications

CHM-3 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, CHM-3 has been shown to inhibit the growth and proliferation of cancer cells by targeting the N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide enzyme, which is overexpressed in many types of cancer. In a preclinical study, CHM-3 was found to inhibit the growth of human glioblastoma cells by inducing cell cycle arrest and apoptosis.
In diabetes research, CHM-3 has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells by activating the AMP-activated protein kinase (AMPK) pathway. In a study on diabetic rats, CHM-3 was found to reduce blood glucose levels and improve insulin sensitivity, suggesting its potential as a therapeutic agent for diabetes.
In neurological research, CHM-3 has been shown to protect against ischemic brain injury by inhibiting the activation of N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide and reducing oxidative stress. In a study on rats subjected to cerebral ischemia, CHM-3 was found to reduce brain damage and improve neurological function.

properties

IUPAC Name

N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-10(16)14-12-7-8-13-15(12)9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOFWGBOUAMIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=NN1CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide

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